molecular formula C23H22N2O6S2 B2827327 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955250-40-5

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2827327
CAS No.: 955250-40-5
M. Wt: 486.56
InChI Key: YLKIAPUICZRGCY-UHFFFAOYSA-N
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Description

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a structurally complex molecule combining a tetrahydroisoquinoline core with sulfonamide and dihydrodioxine substituents. Its synthesis likely involves multi-step functionalization of the tetrahydroisoquinoline scaffold, analogous to methods described in related compounds .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c26-32(27,21-8-9-22-23(15-21)31-13-12-30-22)24-19-7-6-17-10-11-25(16-18(17)14-19)33(28,29)20-4-2-1-3-5-20/h1-9,14-15,24H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKIAPUICZRGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired sulfonamide linkage .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Motifs

The target compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules documented in the literature:

Compound Name / ID Core Structure Key Substituents Synthesis Yield Biological Activity Reference
Target Compound Tetrahydroisoquinoline + dihydrodioxine Phenylsulfonyl, dihydrodioxine-sulfonamide Not reported Hypothesized enzyme inhibition
4f () Bis-dihydrodioxine sulfonamide Spiro-annulated cyclooctane 36–61% Antiviral (TBEV, YFV, WNV)
Compound 6 () Hexahydro-dioxino-isoquinoline Trifluoroacetate, trimethoxyphenyl 53% (from precursor) Antitumor
Compound Tetrahydroisoquinoline Trifluoroacetyl, cyclopropylethyl 100 g scale ACAT2 inhibition

Key Observations :

  • Sulfonamide Functionalization : The sulfonamide group is a common feature in bioactive molecules. In 4f , dual sulfonamide groups enhance antiviral activity, while the target compound’s single sulfonamide may prioritize selectivity .
  • Tetrahydroisoquinoline Core: This scaffold is associated with ACAT2 inhibition () and antitumor activity (). The phenylsulfonyl group in the target compound may improve metabolic stability compared to trifluoroacetyl or cyclopropylethyl substituents .
  • Dihydrodioxine Moiety : Present in both the target compound and 4f , this group enhances solubility and pharmacokinetics. In 4f , it contributes to antiviral efficacy against flaviviruses .

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroisoquinoline core linked to a benzo[b][1,4]dioxine moiety through a sulfonamide group. This configuration is significant as it combines functionalities that may enhance biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₄S₂
Molecular Weight382.48 g/mol
CAS Number954639-21-5
Structural FeaturesTetrahydroisoquinoline, sulfonamide

Research indicates that compounds with similar structures often exhibit multiple biological activities. The presence of the sulfonamide group suggests potential interactions with enzymes and receptors involved in various pathological processes. Notably:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and cancer metastasis.
  • Antimicrobial Properties : Its sulfonamide structure may confer antibacterial activity, a characteristic common among many sulfonamides.

Case Studies and Experimental Results

Several studies have investigated the biological activity of this compound:

  • Inhibition of MMPs : A study demonstrated that this compound effectively inhibited MMP-2 and MMP-9 activity in vitro. This inhibition is significant as these enzymes are implicated in cancer progression and metastasis.
  • Antimicrobial Activity : Preliminary tests indicated that the compound exhibited moderate antibacterial effects against Gram-positive bacteria. Further investigations are needed to elucidate its full spectrum of antimicrobial activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
PyrazinamideContains a pyrazine ringAnti-tubercular agent
N-phenylpyrazine-2-carboxamidesSimilar structural featuresDistinct biological activities
N-(4-bromophenyl) 3-sulfamoylbenzamideContains a sulfonamide groupVaries based on substituents

The unique combination of functionalities in this compound may lead to distinct biological activities not commonly found in other compounds.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets.
  • Therapeutic Applications : Evaluating its potential use in treating conditions associated with MMP dysregulation and bacterial infections.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key steps:

Tetrahydroisoquinoline Core Formation : Cyclization of precursor amines under acidic conditions (e.g., HCl/ethanol, reflux) .

Sulfonylation : Reaction with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) improves purity (>95%) .

  • Critical Parameters :
StepSolventReagentTemperatureYield (%)
CyclizationEthanolHClReflux60–70
SulfonylationDCMTriethylamine0–5°C75–85

Q. How can structural characterization be reliably performed?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., sulfonamide protons at δ 7.8–8.2 ppm; dihydrodioxine protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 523.1342) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity .

Q. What solvents and reaction conditions stabilize intermediates during synthesis?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance sulfonamide coupling efficiency. Avoid protic solvents (e.g., methanol) to prevent premature hydrolysis .
  • Temperature Control : Maintain <10°C during sulfonylation to minimize side reactions (e.g., sulfonic acid formation) .

Advanced Research Questions

Q. How does the compound interact with enzymatic targets, and how can activity be quantified?

  • Methodological Answer :
  • Enzyme Inhibition Assays :

Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, folate pathway enzymes) .

Kinetic Analysis : Use fluorometric or spectrophotometric assays (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .

IC₅₀ Determination : Dose-response curves (0.1–100 µM) to calculate inhibition potency .

  • Data Interpretation : Compare results to known inhibitors (e.g., acetazolamide for CA) to contextualize efficacy .

Q. What strategies resolve contradictions in activity data across different biological models?

  • Methodological Answer :
  • Model-Specific Factors :
  • Cell Permeability : Use logP calculations (e.g., ~2.5 for this compound) to assess membrane penetration. Adjust assays with permeability enhancers (e.g., DMSO ≤0.1%) .
  • Metabolic Stability : Perform hepatic microsomal assays (e.g., human liver microsomes, NADPH cofactor) to identify metabolic hotspots .
  • Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., cancer cell lines for antiproliferative activity) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies guide structural optimization?

  • Methodological Answer :
  • Modification Hotspots :

Phenylsulfonyl Group : Replace with cyclopropanecarbonyl (see ) to alter steric bulk and hydrogen-bonding capacity .

Dihydrodioxine Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on sulfonamide reactivity .

  • Computational Modeling :
  • Docking Simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., CA IX). Focus on sulfonamide-Zn²⁺ interactions .
  • QSAR : Derive predictive models using descriptors like polar surface area and H-bond donors .

Q. What methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC .
  • Light/Thermal Stability : Accelerated stability studies (40°C/75% RH, 1 week) to identify decomposition pathways (e.g., sulfonamide hydrolysis) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., murine models, IV vs. oral dosing) to identify absorption limitations .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
  • Dose Escalation : Adjust dosing regimens (e.g., BID vs. QD) to align with compound half-life (t₁/₂ ~4h in rodents) .

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